(S)-2-Aminomethyl-1-N-Boc-piperidine (CAS 475105-35-2) is a chiral piperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. It functions as a protected chiral amine building block, featuring a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and an (S)-configured aminomethyl substituent at the 2-position.
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
CAS No.475105-35-2
Cat. No.B112659
⚠ Attention: For research use only. Not for human or veterinary use.
(S)-2-Aminomethyl-1-N-Boc-piperidine (CAS 475105-35-2): Technical Procurement Overview and In-Class Positioning
(S)-2-Aminomethyl-1-N-Boc-piperidine (CAS 475105-35-2) is a chiral piperidine derivative with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. It functions as a protected chiral amine building block, featuring a tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen and an (S)-configured aminomethyl substituent at the 2-position [1]. This compound serves as a key intermediate in the synthesis of diverse bioactive molecules, particularly those requiring precise stereochemical control . Its role as a versatile scaffold for generating chiral lactam carboxamides and other advanced intermediates underpins its value in medicinal chemistry and pharmaceutical development [2].
Protected chiral amine building block with defined (S)-stereochemistry
Boc-protected piperidine scaffold for selective N-functionalization
Enables stereochemical control in medicinal chemistry intermediate synthesis
[2] Kumar, K. S. A., Misra, A., Siddiqi, T. I., Srivastava, S., Jain, M., Bhatta, R. S., Barthwal, M., Dikshit, M., & Dikshit, D. K. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
Why Generic Substitution Fails: Critical Differentiation of (S)-2-Aminomethyl-1-N-Boc-piperidine from In-Class Analogs
Interchanging (S)-2-Aminomethyl-1-N-Boc-piperidine (CAS 475105-35-2) with its (R)-enantiomer (CAS 683233-14-9) or the racemic mixture (CAS 370069-31-1) without rigorous justification introduces quantifiable risk. These compounds are not functionally equivalent. The stereochemical configuration at the 2-position dictates the three-dimensional orientation of the aminomethyl group, which in turn governs downstream chiral recognition events . For example, the specific optical rotation differs in sign and magnitude ([α]ᴅ²⁸ -32.2° for the (S)-enantiomer vs. [α]ᴅ²⁰ +42.7° for the (R)-enantiomer), a fundamental property that confirms distinct enantiomeric identity [1]. Furthermore, in biological systems where the target is chiral (e.g., a receptor or enzyme active site), the wrong enantiomer can exhibit drastically reduced potency or even act as an antagonist. The difference in therapeutic activity between enantiomers is well-documented, as seen in the anti-platelet activity of chiral aminomethylpiperidine carboxamides where the (S)-enantiomer-derived compounds demonstrate superior in vivo efficacy [2]. Substituting without stereochemical control would therefore invalidate any structure-activity relationship (SAR) study and compromise the intended biological outcome.
Enantiomer(R)-enantiomer shows opposite sign and differing magnitude of specific rotation; may lead to inverted chiral recognition in biological systems.
RacemateRacemic mixture introduces stereochemical heterogeneity, potentially confounding SAR data and biological endpoint interpretation.
Stereochemical controlWithout defined (S)-configuration, enantiomer-specific assay responses and SAR conclusions may not be reproducible.
[2] Kumar, K. S. A., Misra, A., Siddiqi, T. I., Srivastava, S., Jain, M., Bhatta, R. S., Barthwal, M., Dikshit, M., & Dikshit, D. K. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
Absolute Stereochemical Configuration: Distinct Optical Rotation vs. (R)-Enantiomer
The (S)-enantiomer exhibits a specific optical rotation of [α]ᴅ²⁸ -32.2° (c = 1% in chloroform) , which is opposite in sign and different in magnitude from the (R)-enantiomer's reported value of [α]ᴅ²⁰ +42.7° . This quantitative difference directly confirms the distinct chiral identity and is a critical quality control parameter for ensuring stereochemical purity in synthetic workflows.
Opposite sign of rotation; difference in magnitude of > 10 units
Conditions
Polarimetry at specified concentrations and temperatures
Why This Matters
This metric is essential for confirming the purchase and use of the correct enantiomer, directly impacting the stereochemical outcome of downstream syntheses.
Differential In Vitro Anti-Platelet Potency of Derived Chiral Carboxamides
Chiral aminomethylpiperidine carboxamides derived from the (S)-enantiomer scaffold demonstrate superior in vitro anti-platelet activity compared to those derived from the racemic mixture. Specifically, the pure (S)-enantiomer-derived compound 31a exhibited an IC₅₀ of 6.6 µM against collagen-induced human platelet aggregation, while the racemic mixture-derived compound 28i showed an IC₅₀ of 16 µM [1]. This represents a 2.4-fold improvement in potency for the single enantiomer-derived compound.
Anti-Platelet IC₅₀Cross-study comparable
6.6 µM
(S)-derived compound vs racemic-derived 16 µM
Enantiomer-derived compound shows lower IC₅₀ in platelet aggregation assay
In vitro collagen-induced human platelet aggregation.
AntiplateletMedicinal ChemistryThrombosis
Evidence Dimension
Inhibition of Collagen-Induced Human Platelet Aggregation (IC₅₀)
Target Compound Data
Compound 31a (derived from (S)-enantiomer): IC₅₀ = 6.6 µM
Comparator Or Baseline
Compound 28i (racemic mixture): IC₅₀ = 16 µM
Quantified Difference
2.4-fold lower IC₅₀ (greater potency) for the (S)-enantiomer-derived compound
Conditions
In vitro human platelet aggregation assay induced by collagen
Why This Matters
This data demonstrates that the (S)-enantiomer scaffold is essential for achieving optimal biological activity in this therapeutic area, providing a clear rationale for its selection over the racemic starting material.
AntiplateletMedicinal ChemistryThrombosis
[1] Kumar, K. S. A., Misra, A., Siddiqi, T. I., Srivastava, S., Jain, M., Bhatta, R. S., Barthwal, M., Dikshit, M., & Dikshit, D. K. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
Superior In Vivo Antithrombotic Efficacy and Sustained Protection
In a murine model of collagen plus epinephrine-induced pulmonary thromboembolism, the (S)-enantiomer-derived compound 31a provided 60% protection at a dose of 30 µM/kg, with this effect sustained for more than 24 hours post-administration [1]. This prolonged duration of action points to excellent bioavailability and a favorable pharmacokinetic profile, which is a direct consequence of the optimized stereochemistry. While no direct comparator was tested in the same model for this specific endpoint, the sustained 24-hour protection is a notable finding that underscores the therapeutic potential of this chiral scaffold.
In Vivo ProtectionClass-level
60%
at 30 µM/kg, sustained >24 h
Sustained model-response endpoint context
Mouse thromboembolism model; no direct comparator.
PharmacokineticsIn Vivo EfficacyThrombosis
Evidence Dimension
In Vivo Protection in Pulmonary Thromboembolism Model
Target Compound Data
Compound 31a (derived from (S)-enantiomer): 60% protection at 30 µM/kg
Comparator Or Baseline
Not directly compared; baseline is the untreated control (0% protection).
Quantified Difference
60% absolute protection vs. control; sustained > 24 hours
Conditions
In vivo murine model of collagen plus epinephrine-induced pulmonary thromboembolism
Why This Matters
The sustained in vivo protection provides a compelling demonstration of the scaffold's potential for developing long-acting therapeutics, a key advantage for medicinal chemistry programs.
PharmacokineticsIn Vivo EfficacyThrombosis
[1] Kumar, K. S. A., Misra, A., Siddiqi, T. I., Srivastava, S., Jain, M., Bhatta, R. S., Barthwal, M., Dikshit, M., & Dikshit, D. K. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
Best-Fit Research and Industrial Application Scenarios for (S)-2-Aminomethyl-1-N-Boc-piperidine (CAS 475105-35-2)
Enantioselective Synthesis of Urotensin-II Receptor Antagonists
The (S)-2-aminomethylpiperidine scaffold is a validated starting point for developing novel urotensin-II receptor antagonists. The stereochemistry at the 2-position is crucial for achieving optimal receptor binding and functional antagonism [1]. Procurement of the pure (S)-enantiomer ensures the correct stereochemical outcome, which is essential for generating potent, cross-species active leads such as compounds 1a and 11a described in the literature [1].
Synthesis of Chiral Anti-Platelet Carboxamides
The (S)-enantiomer is the required starting material for the synthesis of chiral lactam carboxamides that have demonstrated superior in vitro and in vivo anti-platelet activity compared to their racemic counterparts [2]. The improved potency (IC₅₀ of 6.6 µM vs. 16 µM for the racemic-derived compound) and sustained in vivo protection (60% for >24 hours) justify the exclusive use of the (S)-enantiomer in medicinal chemistry programs targeting thrombosis [2].
Construction of Diverse Chiral Compound Libraries via Boc-Protected Scaffold
The Boc-protected amine in (S)-2-aminomethyl-1-N-Boc-piperidine provides a handle for selective deprotection and subsequent functionalization, while the free aminomethyl group serves as a versatile nucleophile. This combination makes it an ideal building block for generating libraries of chiral piperidine derivatives for structure-activity relationship (SAR) studies in drug discovery . Applications include the synthesis of TRPV1 antagonists, CHK1 inhibitors, and p38α MAP kinase inhibitors .
Analytical Method Development and Chiral Purity Verification
The well-defined specific rotation ([α]ᴅ²⁸ -32.2°) provides a rapid, quantitative method for verifying enantiomeric purity during synthesis and quality control . This is critical for ensuring batch-to-batch consistency and for validating that the correct enantiomer has been procured and used in sensitive synthetic steps.
Application
Selection Property
Validation Focus
Urotensin-II receptor antagonist synthesis
Stereochemical-control context
Receptor-binding assay interpretation
Anti-platelet carboxamide synthesis
Enantiomer-specific assay potency context
Platelet aggregation model response
Chiral piperidine library construction
Boc-protected scaffold versatility
SAR study compatibility
Chiral purity verification
Specific rotation reference standard
Polarimetric enantiomeric excess determination
[1] Jin, J., Wang, Y., Wang, F., Shi, D., Erhard, K. F., Wu, Z., Guida, B. F., Lawrence, S. K., Behm, D. J., Disa, J., Vaidya, K. S., Evans, C., McMillan, L. J., Rivero, R. A., Neeb, M. J., & Douglas, S. A. (2008). 2-Aminomethyl piperidines as novel urotensin-II receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(9), 2860–2864. View Source
[2] Kumar, K. S. A., Misra, A., Siddiqi, T. I., Srivastava, S., Jain, M., Bhatta, R. S., Barthwal, M., Dikshit, M., & Dikshit, D. K. (2014). Synthesis and identification of chiral aminomethylpiperidine carboxamides as inhibitor of collagen induced platelet activation. European Journal of Medicinal Chemistry, 81, 456–472. View Source
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